molecular formula C10H13BrN2O B13600318 4-Bromo-3-(piperazin-1-yl)phenol

4-Bromo-3-(piperazin-1-yl)phenol

Cat. No.: B13600318
M. Wt: 257.13 g/mol
InChI Key: PKVDDPOOIKOHTD-UHFFFAOYSA-N
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Description

4-Bromo-3-(piperazin-1-yl)phenol is a chemical compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperazin-1-yl)phenol typically involves the bromination of 3-(piperazin-1-yl)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-(piperazin-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(piperazin-1-yl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The piperazine ring can enhance the compound’s ability to bind to specific molecular targets, while the phenol group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(piperazin-1-yl)phenol is unique due to the presence of both the bromine atom and the piperazine ring, which can confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and potential biological activity, while the piperazine ring can improve its binding affinity to molecular targets .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-bromo-3-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-9-2-1-8(14)7-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

PKVDDPOOIKOHTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)O)Br

Origin of Product

United States

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